- Preparation and bacteriostatic properties of substituted trisphenols, Journal of the American Chemical Society, 1953, 75, 5579-81
Cas no 91-04-3 (2,6-Bis(hydroxymethyl)-4-methylphenol)
2,6-Bis(hydroxymethyl)-4-methylphenol is a versatile organic compound featuring a hydroxymethyl group at the 2 and 6 positions and a methyl group at the 4 position. Its structural characteristics provide excellent solubility and stability in various solvents, making it suitable for diverse applications. The compound's unique hydroxymethyl functionality allows for facile chemical transformations, enhancing its utility in synthesis reactions. Its compatibility with numerous organic reagents and its ability to undergo polymerization further contribute to its significance in chemical research and industrial applications.
91-04-3 structure
Product Name:2,6-Bis(hydroxymethyl)-4-methylphenol
CAS No:91-04-3
MF:C9H12O3
MW:168.189783096313
MDL:MFCD00004619
CID:34585
PubChem ID:87564432
Update Time:2025-07-19
2,6-Bis(hydroxymethyl)-4-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- (2-Hydroxy-5-methyl-1,3-phenylene)dimethanol
- 2,6-di(hydroxymethyl)-4-methylphenol
- 2,6-Bis(hydroxymethyl)-p-cresol
- 2,6-Bis(Hydroxymethyl)-4-Methylphenol
- 2,6-Dimethylol-p-cresol
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol
- 1,3-BENZENEDIMETHANOL, 2-HYDROXY-5-METHYL-
- 2,6-Dimethylol-4-methylphenol
- 2,6-Di(hydroxymethyl)-p-cresol
- 3,5-Bis(hydroxymethyl)-p-cresol
- alpha1,alpha,2-Trihydroxymesitylene
- Q99HT08S5N
- KUMMBDBTERQYCG-UHFFFAOYSA-N
- alpha(sup
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol (ACI)
- α1,α3-Mesitylenediol, 2-hydroxy- (6CI, 7CI, 8CI)
- 26DMPC
- 4-Methyl-2,6-bis(hydroxymethyl)phenol
- AV Lite 26DMPC
- DML-PC
- NSC 15838
- α1,α3,2-Trihydroxymesitylene
- 2,6-Bis(hydroxymethyl)-4-methylphenol
-
- MDL: MFCD00004619
- Inchi: 1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3
- InChI Key: KUMMBDBTERQYCG-UHFFFAOYSA-N
- SMILES: OC1C(CO)=CC(C)=CC=1CO
- BRN: 1240237
Computed Properties
- Exact Mass: 168.07900
- Monoisotopic Mass: 168.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 60.7
Experimental Properties
- Color/Form: Powder
- Density: 1.0812 (rough estimate)
- Melting Point: 125.0 to 128.0 deg-C
- Boiling Point: 237.12°C (rough estimate)
- Flash Point: 166.1 °C
- Refractive Index: 1.4371 (estimate)
- PSA: 60.69000
- LogP: 0.68520
2,6-Bis(hydroxymethyl)-4-methylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:CZ6440000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
2,6-Bis(hydroxymethyl)-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80810-5mg |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | 98.0% | 5mg |
¥120 | 2021-05-07 | |
| TRC | H947618-250mg |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H947618-500mg |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H947618-2.5g |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| Alichem | A019113200-500g |
(2-Hydroxy-5-methyl-1,3-phenylene)dimethanol |
91-04-3 | 97% | 500g |
$222.00 | 2023-08-31 | |
| Apollo Scientific | OR22124-500mg |
2,6-Bis(hydroxymethyl)-4-methylphenol |
91-04-3 | 95% | 500mg |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR22124-1g |
2,6-Bis(hydroxymethyl)-4-methylphenol |
91-04-3 | 95% | 1g |
£39.00 | 2023-05-18 | |
| Apollo Scientific | OR22124-5g |
2,6-Bis(hydroxymethyl)-4-methylphenol |
91-04-3 | 95% | 5g |
£48.00 | 2023-05-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1525-25G |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | >98.0%(GC) | 25g |
¥380.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1525-250G |
2,6-Bis(hydroxymethyl)-p-cresol |
91-04-3 | >98.0%(GC) | 250g |
¥2350.00 | 2024-04-15 |
2,6-Bis(hydroxymethyl)-4-methylphenol Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Water ; 4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid ; neutralized
1.2 Reagents: Hydrochloric acid ; neutralized
Reference
- Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and its application in novolac resins, Journal of Photopolymer Science and Technology, 2014, 27(4), 545-551
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Solvents: Water ; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Solvents: Water ; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Ultrasound assisted synthesis and characterization of 2-formyl-6-(hydroxymethyl)-4-methylphenol, Huaxue Shiji, 2012, 34(3), 202-204
Production Method 4
Reaction Conditions
1.1 Reagents: Water Solvents: Dimethyl sulfoxide ; 10 min, rt; 6 - 8 h, 80 °C
Reference
- Mild, Efficient and Catalyst-Free Hydroxylation of Alkyl Halides in Water: Significant Enhancement of Water Nucleophilicity in Dipolar Solvents, ChemistrySelect, 2017, 2(3), 1290-1296
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
Reference
- Nickel-Catalyzed One-Pot Deoxygenation and Reductive Homocoupling of Phenols via C-O Activation Using TCT Reagent, Organic Letters, 2015, 17(2), 214-217
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Synthesis and characterization of a novel high valent dinuclear MnIII,III complex of triphenolate ligand [N4O3]3- as a model for OEC in PSII, Dalian Ligong Daxue Xuebao, 2005, 45(1), 17-21
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 50 °C
Reference
- Synthesis and characterization of a high valent dinuclear Mn(III,III) complex of a triphenolate ligand [N4O3]3- with two extra functional groups, Journal of Chemical Research, 2004, (1), 57-58
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Properties of a dinuclear Mn(III,III) complex with a tri-phenolate ligand [N4O3]3- and a new complex containing a ligand covalently linked to ruthenium tris-bipyridine, Huaxue Xuebao, 2004, 62(9), 916-922
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 40 °C → rt
1.2 Solvents: Water ; 3 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 3 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis and spectroelectrochemistry properties of mixed-valence dinuclear ruthenium complex, Dalian Ligong Daxue Xuebao, 2007, 47(2), 166-169
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
1.2 Solvents: Water ; 4 h, 60 °C
1.2 Solvents: Water ; 4 h, 60 °C
Reference
- New triepoxy monomer and composites for thermal and corrosion management, Journal of Applied Polymer Science, 2020, 137(41),
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 48 h, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Reference
- Synthesis and characterization of new acyclic octadentate ligand and its complexes, International Journal of Research in Pharmacy and Chemistry, 2014, 4(1), 154-167
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ; 50 °C
1.2 Solvents: Water ; 6 h, 50 °C
1.3 -
1.2 Solvents: Water ; 6 h, 50 °C
1.3 -
Reference
- Synthesis of 5-methyl-2-hydroxy-isophthaladehyde, Huagong Jishu Yu Kaifa, 2008, 37(8), 16-18
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
Reference
- Synthesis of 2,6-diformyl-4-methylphenol by ultrasonic wave, Huaxue Shiji, 2002, 24(6), 329-330
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 d, rt
Reference
- Synthesis and conformational behavior of new intra-annularly linked cyclophane possessing a 1,6-dioxahexa-2,4-diyne spacer, Tetrahedron Letters, 2002, 43(43), 7695-7698
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
- Synthesis of sulfonamide-type multidentate ligands, Youji Huaxue, 1988, 8(2), 158-61
Production Method 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Synthesis and characterization of novel high valent dinuclear Fe(II,III) complex of triphenolate ligand [N4O3] as model for methane monooxygenase, Xiandai Huagong, 2004, 24(1), 40-42
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 50 °C
Reference
- Synthesis and characterization of two novel high valent dinuclear complexes with a triphenolate ligand bearing functional groups, Chinese Chemical Letters, 2005, 16(1), 89-92
2,6-Bis(hydroxymethyl)-4-methylphenol Raw materials
2,6-Bis(hydroxymethyl)-4-methylphenol Preparation Products
2,6-Bis(hydroxymethyl)-4-methylphenol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:91-04-3)2,6-Bis(hydroxymethyl)-4-methylphenol
Order Number:A922413
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):150.0/300.0
Email:sales@amadischem.com
2,6-Bis(hydroxymethyl)-4-methylphenol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-04-3)2,6-Bis(hydroxymethyl)-4-methylphenol
Purity:99%/99%
Quantity:500g/1kg
Price ($):150.0/300.0